Carnitine orotate
Overview
Description
Improvement of Nonalcoholic Fatty Liver Disease with Carnitine-Orotate Complex
The study titled "Improvement of Nonalcoholic Fatty Liver Disease With Carnitine-Orotate Complex in Type 2 Diabetes (CORONA): A Randomized Controlled Trial" aimed to evaluate the effects of carnitine-orotate complex on patients with nonalcoholic fatty liver disease (NAFLD) and diabetes. The trial involved 78 patients who were randomly assigned to receive either the carnitine-orotate complex or a placebo. The results indicated a significant improvement in serum alanine aminotransferase (ALT) levels and hepatic steatosis in the treatment group, suggesting that carnitine-orotate complex could be beneficial for patients with diabetes and NAFLD .
Carnitine Esters in Metabolic Disease
Carnitine plays a crucial role in the transport of fatty acids across the mitochondrial membrane for β-oxidation. It also has a significant role in controlling key metabolic processes and mitochondrial homeostasis. The diagnostic implications of carnitine in metabolic diseases have been highlighted due to its importance in these processes .
The Role of Carnitine Orotate Complex in Fatty Liver
Carnitine orotate complex has been shown to improve insulin resistance and hepatic steatosis in mice with diet-induced obesity. The complex appears to enhance fatty acid β-oxidation in the liver, which may contribute to its therapeutic effects. The study also suggests that carnitine acetyltransferase (CrAT) is a key factor in the metabolic improvements induced by the complex .
Carnitine in Type 2 Diabetes
Carnitine is synthesized from lysine and methionine and is essential for lipid metabolism. It facilitates the transport of long-chain fatty acids across the mitochondrial membrane. Carnitine also plays a role in glucose metabolism and fuel-sensing. Studies have shown that carnitine and its derivatives can improve insulin-mediated glucose disposal in both healthy subjects and type 2 diabetic patients .
Kinetics of the Solution-Mediated Polymorphic Transformation of l-Carnitine Orotate
Research on the polymorphs of l-Carnitine orotate (CO) is limited. A study prepared CO to investigate its polymorphs, revealing that CO form-I is a metastable polymorph while CO form-II is stable. The transformation from CO form-I to CO form-II was studied, and it was found that temperature and supersaturation level significantly affect the rate of nucleation and mass transfer of CO form-II .
Carnitine Biosynthesis via Protein Methylation
Carnitine biosynthesis involves the enzymatic methylation of protein-lysine residues using S-adenosyl-l-methionine, followed by degradation by hepatocyte lysosomes. This process results in the formation of carnitine, which is an acyl carrier within the mitochondrial membrane .
Carnitine and Carnitine Orotate Affect the Expression of the Prolactin-Releasing Peptide Gene
A study investigated the effects of carnitine and carnitine orotate on the expression of the prolactin-releasing peptide (PrRP) gene. The results showed that these compounds significantly affected PrRP mRNA expression in the ovaries and pituitary gland of treated mice .
Studies on the Biosynthesis and Turnover of Carnitine
The biosynthesis and turnover of carnitine were studied using labeled intermediates. The turnover of carnitine was found to be very slow, with a half-life of 67 days. The study also described a new synthesis method for labeled 3-hydroxy-4-aminobutyric acid and methods for the degradation, isolation, and assay of carnitine .
Carnitine—Metabolism and Functions
Carnitine is synthesized in most eukaryotic organisms and is essential for fatty acid metabolism. It is synthesized by methylation of lysine and subsequent conversion to butyrobetaine, which is then hydroxylated to carnitine in the liver and kidneys. Carnitine's primary function is as a carrier of activated fatty acids and acetate across the mitochondrial membrane .
Carnitine in Bacterial Physiology and Metabolism
In bacteria, carnitine serves as an osmoprotectant and can enhance thermotolerance, cryotolerance, and barotolerance. It can be transported into the cell or acquired from metabolic precursors. Carnitine can be metabolized through distinct pathways as a nutrient source or serve directly as a compatible solute for stress protection .
Scientific Research Applications
Regulation of Prolactin-Releasing Peptide Expression
- Carnitine and its more absorbable form, carnitine orotate, have been shown to influence the expression of prolactin-releasing peptide (PrRP) in mice, affecting ovarian and pituitary gland functions (Zhu et al., 2011).
Improvement of Nonalcoholic Fatty Liver Disease in Diabetes
- Carnitine orotate complex demonstrates effectiveness in improving serum alanine aminotransferase levels and hepatic steatosis in patients with nonalcoholic fatty liver disease and diabetes (Bae et al., 2015).
Stability of Polymorphic Forms
- Research on the polymorphic forms of l-Carnitine orotate highlights their stability and potential importance in the treatment of liver diseases (An et al., 2018).
Therapeutic Effect on Gastric Ulcers
- Carnitine orotate has shown efficacy in treating gastric ulcers, primarily through anti-oxidative stress mechanisms and promoting the expression of EGF (Sū Yùhóng, 2010).
Role in Fatty Liver Disease
- It plays a significant role in fatty acid metabolism, with implications for conditions like fatty liver disease (Yi, 2021).
Association with Reduced Mortality
- Prolonged use of the carnitine-orotate complex is linked to improved mortality rates, especially in individuals with metabolic risk factors (Park et al., 2022).
Insulin Resistance and Hepatic Steatosis
- Carnitine orotate complex has been shown to improve insulin resistance and reduce hepatic steatosis by regulating the carnitine acetyltransferase pathway (Hong & Lee, 2021).
Impact on Liver Enzyme Normalization in Chronic Liver Disease
- Supplementation of l-carnitine has effectively normalized liver enzyme levels in patients with chronic liver disease (Oh et al., 2022).
General Role in Disease and Nutrition
- Carnitine plays a vital role in energy production and fatty acid metabolism, with implications for various diseases and nutritional supplementation (Flanagan et al., 2010).
Analytical Approaches in Determining Carnitine
- Analytical methods have been developed for determining carnitine in biological materials, foods, and dietary supplements, highlighting its importance in various biological and pharmacological contexts (Dąbrowska & Starek, 2014).
Safety And Hazards
properties
IUPAC Name |
3-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxy-4-(trimethylazaniumyl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O6/c1-15(2,3)6-7(4-10(17)18)21-11(19)8-5-9(16)14-12(20)13-8/h5,7H,4,6H2,1-3H3,(H2-,13,14,16,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTPLFCPIRIALF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1=CC(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625708 | |
Record name | 3-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)oxy]-4-(trimethylazaniumyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carnitine orotate | |
CAS RN |
160468-17-7 | |
Record name | 3-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)oxy]-4-(trimethylazaniumyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, (2R)-, 1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.